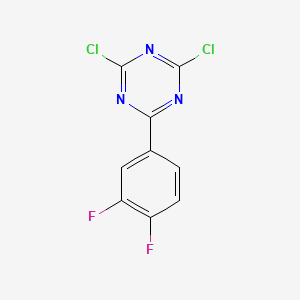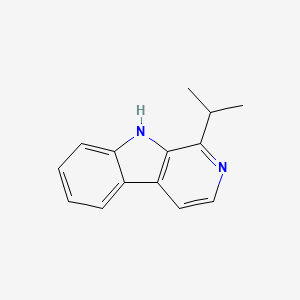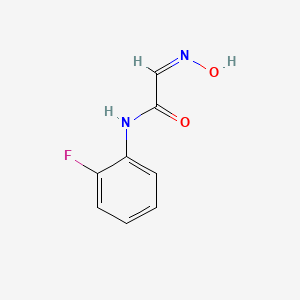
Mono(1-methylheptyl) phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Mono-2-octyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates are esters of phthalic acid and are primarily used to soften polyvinyl chloride (PVC). Due to their extensive use, phthalates are ubiquitous in the environment and have raised concerns due to their potential health effects .
準備方法
The synthesis of (+/-)-Mono-2-octyl phthalate typically involves the acid-catalyzed reaction of phthalic anhydride with 2-octanol. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
化学反応の分析
(+/-)-Mono-2-octyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-octanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions include phthalic acid and its derivatives .
科学的研究の応用
(+/-)-Mono-2-octyl phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC, which is used in various applications such as cables, flooring, and medical devices.
作用機序
The mechanism of action of (+/-)-Mono-2-octyl phthalate involves its interaction with nuclear receptors and hormone pathways. Phthalates can bind to and activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. They can also interfere with the synthesis, transport, and metabolism of hormones, leading to disruptions in endocrine function .
類似化合物との比較
(+/-)-Mono-2-octyl phthalate can be compared with other phthalates such as diethyl phthalate (DEP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP). While all these compounds are used as plasticizers, they differ in their molecular weights and specific applications. For instance:
Diethyl phthalate (DEP): Used in personal care products and cosmetics.
Dibutyl phthalate (DBP): Used in adhesives and printing inks.
Di(2-ethylhexyl) phthalate (DEHP): Widely used in medical devices and flexible PVC products
(+/-)-Mono-2-octyl phthalate is unique due to its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specific industrial applications.
特性
CAS番号 |
21395-09-5 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
2-octan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |
InChIキー |
DUJBEEUYBSLMGM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium](/img/structure/B11714627.png)

![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)
![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)





![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)


